N-(2-benzoyl-4-methylphenyl)-2,4-dimethoxybenzamide

Description

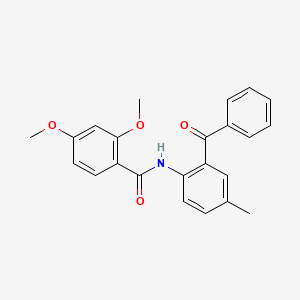

N-(2-benzoyl-4-methylphenyl)-2,4-dimethoxybenzamide is a benzamide derivative characterized by a 2,4-dimethoxy-substituted benzoyl group attached to an aniline moiety bearing a benzoyl group at the ortho-position and a methyl group at the para-position. Its molecular formula is C₂₃H₂₁NO₄ (calculated molecular weight: 375.42 g/mol).

Properties

IUPAC Name |

N-(2-benzoyl-4-methylphenyl)-2,4-dimethoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21NO4/c1-15-9-12-20(19(13-15)22(25)16-7-5-4-6-8-16)24-23(26)18-11-10-17(27-2)14-21(18)28-3/h4-14H,1-3H3,(H,24,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYEKBHWYRQJHNT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NC(=O)C2=C(C=C(C=C2)OC)OC)C(=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-benzoyl-4-methylphenyl)-2,4-dimethoxybenzamide typically involves the reaction of 2,4-dimethoxybenzoic acid with 2-benzoyl-4-methylaniline. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include a solvent like dichloromethane (DCM) and a temperature range of 0-25°C to ensure optimal yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over reaction parameters such as temperature, pressure, and pH. The use of automated systems for monitoring and controlling the reaction conditions ensures consistent quality and high yield of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(2-benzoyl-4-methylphenyl)-2,4-dimethoxybenzamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can convert the compound into alcohols or amines.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2) under controlled conditions.

Major Products Formed

Oxidation: Carboxylic acids, ketones.

Reduction: Alcohols, amines.

Substitution: Halogenated derivatives, nitro compounds.

Scientific Research Applications

Chemical Synthesis and Properties

The synthesis of N-(2-benzoyl-4-methylphenyl)-2,4-dimethoxybenzamide typically involves the reaction of 2,4-dimethoxybenzoic acid with 2-benzoyl-4-methylaniline. The reaction is facilitated by coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) and catalysts such as 4-dimethylaminopyridine (DMAP) in solvents like dichloromethane (DCM) under controlled temperatures.

Chemical Reactions

This compound can undergo various chemical reactions:

- Oxidation : Using agents like potassium permanganate to form carboxylic acids or ketones.

- Reduction : Converting it into alcohols or amines using lithium aluminum hydride or sodium borohydride.

- Substitution : Electrophilic and nucleophilic substitutions can yield diverse derivatives.

Chemistry

This compound serves as a precursor in synthesizing complex organic molecules and as a reagent in various organic reactions. Its unique substitution pattern enhances its reactivity and specificity in synthetic applications.

Biology

Research indicates potential biological activities, particularly:

- Antimicrobial Properties : Studies have shown that this compound exhibits significant activity against various bacterial strains. For instance, it has been tested against Escherichia coli and Staphylococcus aureus, demonstrating notable minimum inhibitory concentration (MIC) values.

- Anticancer Activity : In vitro studies indicate that the compound can induce apoptosis in cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer). The mechanism involves activation of caspases and modulation of signaling pathways related to cell survival.

Medicine

The compound is under investigation for its therapeutic potential in drug development. Its ability to inhibit specific enzymes involved in metabolic pathways makes it a candidate for further exploration in pharmacology. For example, it has been studied for its inhibitory effects on acetylcholinesterase (AChE), which is relevant for treating neurodegenerative diseases like Alzheimer's .

Case Studies

- Antimicrobial Efficacy : A study by Prajapati et al. demonstrated the effectiveness of various benzamide derivatives, including N-(2-benzoyl-4-methylphenyl)-3,5-dinitrobenzamide against pathogenic bacteria using standard antimicrobial susceptibility testing protocols.

- Cytotoxicity Assays : Research published by Innovare Academics assessed the cytotoxic effects on HeLa and MCF-7 cells using MTT assays, revealing an IC50 value of approximately 25 µM for both cell lines.

- Enzyme Inhibition Studies : Various studies have explored the compound’s potential as an AChE inhibitor, showing promising IC50 values compared to established drugs like donepezil .

Mechanism of Action

The mechanism of action of N-(2-benzoyl-4-methylphenyl)-2,4-dimethoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For instance, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Key Observations :

- Substituent Impact : The ortho-benzoyl and para-methyl groups on the target compound distinguish it from analogs with alkyl (e.g., sec-butyl ), heterocyclic (e.g., benzimidazole ), or polar (e.g., nitro ) substituents.

- Benzamide Substitution : Unlike analogs with 3,4-dimethoxy or 2,6-dimethoxy groups, the target’s 2,4-dimethoxy configuration may influence electronic properties and binding interactions.

2.4 Physicochemical Properties

- Molecular Weight : The target compound (375.42 g/mol) is heavier than N-(2-sec-butylphenyl)-2,4-dimethoxybenzamide (313.39 g/mol) due to the benzoyl group .

- Solubility: The 2,4-dimethoxy groups likely enhance solubility in polar solvents compared to non-methoxy analogs.

- Stability : Benzamide derivatives with electron-donating groups (e.g., methoxy) are generally stable under physiological conditions, as seen in ethosome formulations of related compounds .

Biological Activity

N-(2-benzoyl-4-methylphenyl)-2,4-dimethoxybenzamide is a compound of significant interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, including mechanisms of action, experimental findings, and case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a benzamide core with two methoxy groups and a benzoyl substituent, which may contribute to its biological properties.

The biological activity of this compound is thought to involve several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, altering cellular functions and potentially leading to apoptosis in cancer cells.

- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against various pathogens by disrupting cellular integrity or inhibiting vital metabolic processes.

Case Studies and Experimental Findings

- Cytotoxicity Against Cancer Cell Lines :

- In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, when tested on MCF7 (breast cancer) and HCT116 (colon cancer) cell lines, it displayed significant inhibitory effects with IC50 values in the low micromolar range .

- A comparative analysis with other analogues showed that modifications to the benzamide structure could enhance potency against specific cancer types. For example, compounds with additional halogen substitutions demonstrated improved activity against leukemia cell lines .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MCF7 | 18.8 |

| This compound | HCT116 | 29.3 |

| Analog 1 (with halogen substitution) | MV4-11 | 0.94 |

| Analog 2 (with halogen substitution) | K562 | 1.62 |

- Mechanistic Studies :

Research Findings

The antimicrobial potential of this compound has also been explored:

- Broad-Spectrum Activity : It has been shown to exhibit activity against both Gram-positive and Gram-negative bacteria. In particular, it was effective against Staphylococcus aureus and Escherichia coli in preliminary assays.

- Mechanism of Action : The antimicrobial effects are hypothesized to result from the disruption of bacterial cell membranes and interference with protein synthesis pathways.

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing N-(2-benzoyl-4-methylphenyl)-2,4-dimethoxybenzamide?

- Methodology : Multi-step synthesis typically involves coupling aromatic amines with benzoyl chlorides. For example, use 2,4-dimethoxybenzoyl chloride with a substituted aniline derivative under Schotten-Baumann conditions. Optimize reaction parameters:

- Solvents : Tetrahydrofuran (THF) or dichloromethane (DCM) for solubility and inertness.

- Catalysts : Triethylamine (TEA) or 4-dimethylaminopyridine (DMAP) to neutralize HCl byproducts.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) .

Q. Which analytical techniques are critical for confirming the compound’s structure and purity?

- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR to confirm substituent positions and amide bond formation.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]+).

- High-Performance Liquid Chromatography (HPLC) : Purity assessment (>95%) using reverse-phase C18 columns and UV detection .

Q. How can researchers design initial biological activity screens for this compound?

- In vitro assays : Test against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays.

- Enzyme inhibition : Evaluate kinase or protease inhibition via fluorometric/colorimetric readouts.

- Receptor binding : Radioligand displacement assays for dopamine receptors (e.g., DA D2/D4) due to structural analogs showing selectivity .

Advanced Research Questions

Q. How can receptor selectivity (e.g., DA D4 vs. D2) be systematically evaluated?

- In vitro binding assays : Use transfected HEK293 cells expressing human DA D2, D3, and D4 receptors.

- Procedure : Incubate with [3H]spiperone (D2/D3) or [3H]raclopride (D4) and measure displacement.

- Data analysis : Calculate IC50 and Ki values; selectivity ratios (D4/D2) >20-fold indicate high specificity .

Q. How to resolve discrepancies in biological activity data across studies?

- Reproducibility checks : Validate assay conditions (e.g., cell passage number, serum batch).

- Orthogonal methods : Confirm cytotoxicity via lactate dehydrogenase (LDH) release alongside MTT.

- Meta-analysis : Compare structural analogs (e.g., ortho-methoxy group removal reduces D2 affinity) .

Q. What strategies optimize reaction yields and scalability for this compound?

- Parameter screening : Use Design of Experiments (DoE) to test temperature (0–65°C), solvent (THF vs. DMF), and stoichiometry (1.2–2.0 equiv acyl chloride).

- Workflow : Monitor reaction progress via TLC; quench with ice-water to precipitate product.

- Scale-up : Transition from batch to flow chemistry for improved heat/mass transfer .

Q. How can structure-activity relationship (SAR) studies enhance this compound’s potency?

- Substituent variation : Synthesize analogs with halogens (Cl, F) or electron-withdrawing groups (NO2) at the benzoyl ring.

- In silico modeling : Dock compounds into DA D4 receptor homology models (e.g., using AutoDock Vina) to predict binding modes.

- Pharmacokinetics : Assess metabolic stability in liver microsomes; logP adjustments via methoxy group modifications .

Q. What methodologies assess therapeutic potential in neurological disease models?

- In vivo models : Test in MPTP-induced Parkinson’s disease mice; measure locomotor activity and striatal dopamine levels.

- Biomarkers : Quantify neuroinflammatory markers (e.g., TNF-α, IL-6) via ELISA in brain homogenates.

- Safety : Acute toxicity screening (LD50 in rodents) and hERG channel inhibition assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.